The compound belongs to the family of malononitriles, characterized by the presence of two cyano groups and an active methylene group. Its structure includes a benzylidene moiety derived from 3-methylbenzaldehyde, making it a significant compound in organic chemistry, particularly in the synthesis of various biologically active molecules .
The synthesis of 2-(3-Methylbenzylidene)malononitrile typically involves the following steps:
The molecular structure of 2-(3-Methylbenzylidene)malononitrile can be described as follows:
2-(3-Methylbenzylidene)malononitrile can participate in various chemical reactions due to its reactive functional groups:
These reactions are often facilitated by basic or acidic conditions, depending on the desired product.
The mechanism of action for 2-(3-Methylbenzylidene)malononitrile primarily involves its role as a nucleophile in various organic reactions:
This mechanism highlights its utility in synthesizing more complex organic molecules.
The physical and chemical properties of 2-(3-Methylbenzylidene)malononitrile include:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme conditions (e.g., high temperatures or strong acids).
2-(3-Methylbenzylidene)malononitrile has several important applications:
2-(3-Methylbenzylidene)malononitrile (CAS Registry Number: 15728-26-4) is an α,β-unsaturated dinitrile characterized by the presence of a methyl-substituted benzylidene group attached to a malononitrile moiety. Its systematic IUPAC name is 2-[(3-methylphenyl)methylene]propanedinitrile, with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol [1] [2] [5]. The molecule features a planar, conjugated system where the 3-methylbenzylidene ring is linked to the dicyanomethylene group via an ethenylene bridge (–CH=C(C≡N)₂). This arrangement facilitates extended π-electron delocalization, influencing its reactivity and spectral properties.
Key spectral identifiers include:
Table 1: Fundamental Chemical Identifiers
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 15728-26-4 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Canonical SMILES | N#CC(C#N)=CC1=CC=CC(C)=C1 |
| InChI Key | VZUIMBZTZJCXIV-UHFFFAOYSA-N |
| Melting Point | 90–92 °C (ethanol solvate) |
| Density | 1.123 g/cm³ (predicted) |
The compound was first synthesized in the mid-20th century through classical Knoevenagel condensation, reacting m-tolualdehyde (3-methylbenzaldehyde) with malononitrile (propanedinitrile) [1] [10]. This reaction typically employed basic catalysts like piperidine or amine-functionalized silica to facilitate the dehydration process, yielding the benzylidene product. Early synthetic routes emphasized organic solvents and prolonged reflux conditions, achieving moderate yields (70–80%) [1]. Contemporary methodologies have optimized this process using microwave irradiation (300 W, 100°C) and aqueous-phase catalysis, reducing reaction times to 5 minutes and increasing yields to >98% [10]. These advances leverage amine-functionalized mesoporous silica nanospheres, which enhance both efficiency and environmental sustainability.
This compound serves as a versatile synthon in organic synthesis due to the electron-withdrawing nature of its dinitrile group and the electrophilicity of its α,β-unsaturated system. Key applications include:
Table 2: Key Applications in Research Domains
| Domain | Application | Reference |
|---|---|---|
| Synthetic Chemistry | Knoevenagel condensation model substrate | [1] [10] |
| Heterocyclic Synthesis | Precursor to triazolopyridines and benzoxazines | [4] |
| Materials Science | Conjugated component in optoelectronic materials | [6] [7] |
Reactivity Profile:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1